(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS 1198319-99-1) is an enantiopure, fluorinated mandelic acid derivative utilized primarily as a premium chiral building block and resolving agent in pharmaceutical synthesis. Featuring a trifluoromethyl group at the meta position of the phenyl ring, this compound offers distinct stereochemical and electronic advantages over unsubstituted mandelic acid. The electron-withdrawing nature of the CF3 moiety lowers the pKa of the carboxylic acid and increases the acidity of the alpha-hydroxyl group, facilitating selective deprotonation and subsequent functionalization (e.g., etherification) under mild conditions [1]. Furthermore, the incorporation of the CF3 group significantly enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), making this specific enantiomer a critical precursor for advanced drug discovery and development workflows [2].
Substituting (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid with generic (S)-mandelic acid or racemic mixtures critically compromises both process efficiency and final product viability. The absence of the meta-CF3 group in generic mandelic acid results in a less acidic alpha-hydroxyl group, requiring harsher basic conditions for alkoxide formation that frequently induce unwanted racemization at the chiral center [1]. Additionally, generic mandelic acid lacks the lipophilicity and metabolic shielding provided by the CF3 moiety, leading to downstream APIs with inferior pharmacokinetic profiles and higher susceptibility to oxidative degradation [2]. Attempting to use the racemic form of the trifluoromethylated compound necessitates costly and time-consuming late-stage chiral resolution, which drastically reduces overall yield and introduces unacceptable batch-to-batch variability in stereospecific API manufacturing [3].
The presence of the strongly electron-withdrawing meta-CF3 group significantly alters the electronic environment of the alpha-hydroxyl group compared to unsubstituted (S)-mandelic acid. This electronic effect lowers the pKa of the hydroxyl proton, allowing for rapid and complete alkoxide formation using standard bases like NaH at low temperatures (e.g., -78°C to 0°C) [1]. In contrast, unsubstituted mandelic acid often requires higher temperatures or stronger bases to achieve comparable alkoxide yields, which increases the risk of alpha-proton abstraction and subsequent racemization [2]. This enhanced reactivity ensures high-yielding etherification (e.g., SNAr reactions) while strictly preserving the (S)-stereocenter [1].
| Evidence Dimension | Alkoxide formation conditions and stereocenter preservation |
| Target Compound Data | (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid: Complete deprotonation at -78°C to 0°C with NaH, preserving >99% ee |
| Comparator Or Baseline | (S)-Mandelic acid: Requires harsher conditions, higher risk of racemization |
| Quantified Difference | Enables milder reaction conditions, preventing stereochemical erosion during functionalization |
| Conditions | Deprotonation with NaH in THF for subsequent etherification |
Allows buyers to perform high-yield stereospecific functionalizations without losing the critical chiral purity of the building block.
The incorporation of the trifluoromethyl group fundamentally changes the physicochemical properties of the mandelic acid scaffold. While unsubstituted mandelic acid has a relatively low LogP (approximately 0.6), the addition of the meta-CF3 group increases the estimated LogP significantly, improving the lipophilicity of the core structure [1]. This quantitative shift in lipophilicity translates directly to the downstream APIs synthesized from this precursor, significantly improving their membrane permeability and bioavailability [2]. Furthermore, the increased lipophilicity enhances the compound's solubility in organic solvents commonly used in extraction and purification steps, streamlining industrial workflows [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Solubility |
| Target Compound Data | (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid: Significantly enhanced LogP due to CF3 group |
| Comparator Or Baseline | (S)-Mandelic acid: LogP ~ 0.6 |
| Quantified Difference | Substantial increase in lipophilicity and organic solvent solubility |
| Conditions | Standard physicochemical property estimation for the free acid |
Ensures that APIs derived from this precursor possess the necessary lipophilicity for optimal pharmacokinetic performance and process solubility.
When utilized as a chiral resolving agent for basic APIs, (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid outperforms unsubstituted (S)-mandelic acid due to its lower carboxylic acid pKa (estimated ~3.0 vs. 3.37 for mandelic acid) [1]. The ability of the CF3 group to participate in unique intermolecular interactions, such as C-F...H hydrogen bonding and enhanced pi-pi stacking, leads to the formation of more robust and crystalline diastereomeric salts [2]. These factors frequently result in a higher initial diastereomeric excess (de) and require fewer recrystallization steps to achieve >99% optical purity compared to generic resolving agents [3].
| Evidence Dimension | Carboxylic acid pKa and crystallization efficiency |
| Target Compound Data | (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid: Lower pKa (~3.0) and enhanced crystallinity |
| Comparator Or Baseline | (S)-Mandelic acid: pKa = 3.37 |
| Quantified Difference | Stronger acid-base salt formation and reduced recrystallization cycles |
| Conditions | Chiral resolution of racemic amines via diastereomeric salt crystallization |
Directly reduces solvent usage, time, and yield loss in industrial-scale chiral resolution processes.
The ideal precursor for synthesizing active pharmaceutical ingredients where both the (S)-configuration of the alpha-carbon and the metabolic stability provided by the meta-CF3 group are strictly required [1].
Highly recommended for the resolution of recalcitrant racemic amines where standard resolving agents like (S)-mandelic acid fail to provide sufficient diastereomeric excess or crystalline salts due to weaker acid-base interactions [2].
Suitable for the procurement of building blocks in the design of next-generation agrochemicals that require specific stereochemistry and enhanced lipophilicity for optimal target binding and environmental stability [3].